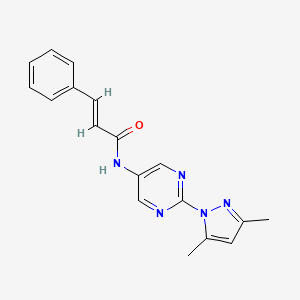![molecular formula C16H20N2O3 B2985439 N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361810-83-3](/img/structure/B2985439.png)
N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide is a synthetic organic compound characterized by its unique azetidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere.
-
Introduction of the Phenyl Group: : The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the azetidine intermediate. Common reagents include phenyl bromide or phenyl iodide, often in the presence of a palladium catalyst.
-
Esterification and Amidation: : The esterification of the azetidine intermediate with ethyl chloroformate, followed by amidation with propargylamine, leads to the formation of the final product. This step typically requires mild conditions, such as room temperature and the use of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ for nitration, Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its azetidine ring is of particular interest due to its presence in various bioactive molecules, which can interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide
- N-Ethyl-N-[2-(3-hydroxy-3-phenylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide
Uniqueness
N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide is unique due to its azetidine ring, which is less common compared to other heterocyclic structures like pyrrolidine. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)17(4-2)10-15(20)18-11-16(21,12-18)13-8-6-5-7-9-13/h3,5-9,21H,1,4,10-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXQNKJZYXRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CC(C1)(C2=CC=CC=C2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)



![1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2985365.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)
![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)

